N-Demethyl Methylone Hydrochloride

Overview

Description

N-Demethyl Methylone Hydrochloride, also known as MDMC, is a synthetic compound that belongs to the family of cathinone derivatives. It is a psychoactive substance that has been widely used for recreational purposes due to its stimulant and empathogenic effects. However, in recent years, N-Demethyl Methylone Hydrochloride has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various mental disorders.

Mechanism of Action

N-Demethyl Methylone Hydrochloride acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, which results in the stimulant and empathogenic effects of N-Demethyl Methylone Hydrochloride.

Biochemical and Physiological Effects

N-Demethyl Methylone Hydrochloride has been shown to have several biochemical and physiological effects in the body. It increases the release of serotonin and dopamine in the brain, which leads to an increase in mood, euphoria, and empathy. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration, hyperthermia, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

N-Demethyl Methylone Hydrochloride has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its chemical and physical properties. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-Demethyl Methylone Hydrochloride has several limitations, including its potential for abuse and its adverse effects on the body. Therefore, it should be used with caution in lab experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for the research on N-Demethyl Methylone Hydrochloride. One potential direction is to investigate its therapeutic potential in the treatment of mental disorders such as depression, anxiety, and PTSD. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and its interactions with other drugs. Finally, further research is needed to better understand the long-term effects of N-Demethyl Methylone Hydrochloride on the body and its potential for abuse.

Conclusion

In conclusion, N-Demethyl Methylone Hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of mental disorders. It acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine, which leads to its stimulant and empathogenic effects. However, it also has several limitations and potential adverse effects on the body, which should be taken into consideration when using it for research purposes. Further research is needed to fully understand its mechanism of action and its potential for therapeutic use.

Synthesis Methods

N-Demethyl Methylone Hydrochloride can be synthesized using various methods, including the reduction of Methylone Hydrochloride, which is a closely related compound. The most common method involves the reaction of Methylone Hydrochloride with lithium aluminum hydride (LiAlH4) in a solvent such as diethyl ether or tetrahydrofuran (THF). The resulting compound is then treated with hydrochloric acid to obtain N-Demethyl Methylone Hydrochloride.

Scientific Research Applications

N-Demethyl Methylone Hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of mental disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Several studies have shown that N-Demethyl Methylone Hydrochloride can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior.

properties

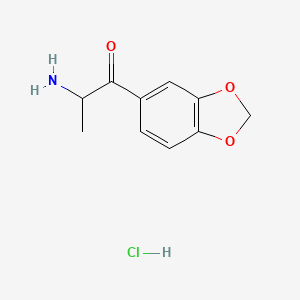

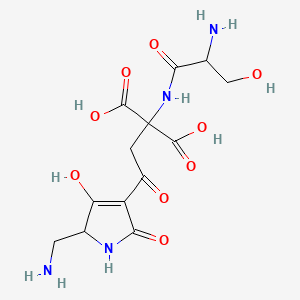

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSBBVXFGPYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747465 | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Demethyl Methylone Hydrochloride | |

CAS RN |

38061-37-9 | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)